2,4-Dibutyl-6-ethylphenol
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Overview
Description
2,4-Dibutyl-6-ethylphenol is an organic compound with the molecular formula C16H26O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structural features, which include two butyl groups and one ethyl group attached to the benzene ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6-ethylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibutyl-6-ethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,4-Dibutyl-6-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as an antioxidant and its effects on biological systems.
Medicine: Research has investigated its potential therapeutic properties, including antifungal and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,4-Dibutyl-6-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. In biological systems, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Similar in structure but with tert-butyl groups instead of butyl groups.
2,6-Dibutylphenol: Lacks the ethyl group present in 2,4-Dibutyl-6-ethylphenol.
4-Ethylphenol: Contains only one ethyl group and no butyl groups.
Uniqueness
This compound is unique due to its specific arrangement of butyl and ethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
71965-20-3 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,4-dibutyl-6-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-4-7-9-13-11-14(6-3)16(17)15(12-13)10-8-5-2/h11-12,17H,4-10H2,1-3H3 |
InChI Key |
DEOKRBNRSCUFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)CCCC)O)CC |
Origin of Product |
United States |
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